molecular formula C8H13ClN2O2S B13516169 N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride

Cat. No.: B13516169
M. Wt: 236.72 g/mol
InChI Key: JOIVIPXMBYQNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Methylamino)phenyl]methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a methylamino group attached to the para position of a phenyl ring, with a methanesulfonamide substituent. The methylamino group distinguishes it from Sotalol, which features an isopropylamino-hydroxyethyl moiety critical to its beta-blocking activity .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

N-[4-(methylamino)phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-9-7-3-5-8(6-4-7)10-13(2,11)12;/h3-6,9-10H,1-2H3;1H

InChI Key

JOIVIPXMBYQNCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Methodology Overview

The most common approach involves reducing a nitro- or nitro-analogous precursor to an amine, followed by sulfonamide formation. This route is exemplified by the patent CN102351754A, which describes the reduction of 4-nitro-N-methylbenzene derivatives using hydrazine hydrate as a reductant.

Preparation Steps

  • Starting Material: 4-nitro-N-methylbenzene derivatives, which can be synthesized via nitration of N-methylphenyl compounds.
  • Reduction: Hydrazine hydrate (typically 80%) acts as a reductant, converting the nitro group to an amino group.
  • Reaction Conditions: The reduction is performed in aqueous medium with sodium hydroxide, at temperatures ranging from 25°C to 100°C, over 4–8 hours, with stirring.
  • Isolation: Post-reduction, the mixture is cooled, filtered, washed, and dried to obtain the amino intermediate.

Subsequent Sulfonamide Formation

  • The amino compound reacts with methanesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) in an aqueous or organic solvent.
  • Reaction conditions are typically mild, with temperature control around 0–25°C to prevent side reactions.
  • The sulfonamide hydrochloride salt can be obtained by acidification with hydrochloric acid, followed by crystallization.

Advantages and Limitations

Advantages Limitations
High yield of amino intermediates Use of hydrazine hydrate poses safety concerns
Simple reaction setup Requires careful temperature control
Suitable for scale-up Potential for side reactions if conditions are not optimized

Amide and Sulfonylation Strategy via Multi-step Synthesis

Methodology Overview

An alternative route involves starting from aniline derivatives, introducing sulfonyl groups, and then performing subsequent modifications. Patent CN102329254B exemplifies this approach, where phenylamine reacts with methanesulfonyl chloride to generate N-phenyl methanesulfonamide, which then undergoes chlorination and further amination steps.

Preparation Steps

  • Initial Nitration or Amide Formation: Aniline reacts with methanesulfonyl chloride to form N-phenyl methanesulfonamide.
  • Chlorination: The intermediate reacts with chloroacetyl chloride to introduce a chloroacetyl group.
  • Amination: The chloroacetyl intermediate reacts with isopropylamine or methylamine to form the target sulfonamide derivative.
  • Reduction: Final reduction of the acylated intermediate with sodium borohydride yields the free amine, which can be converted into the hydrochloride salt.

Reaction Conditions

  • Reactions are performed at controlled temperatures, often between -45°C to 45°C, depending on the step.
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification via recrystallization or chromatography.

Advantages and Limitations

Advantages Limitations
Well-established multi-step process Longer synthesis route
High purity of intermediates Multiple purification steps needed
Suitable for industrial scale Lower overall yield due to multiple steps

Chiral and Optically Pure Compound Synthesis

For pharmaceuticals requiring stereochemical purity, methods such as asymmetric reduction or chiral auxiliary-based synthesis are employed. As detailed in US10858315B2, chiral intermediates are prepared via stereoselective reduction and recrystallization, ensuring high optical purity.

Preparation Steps

  • Stereoselective reduction of precursors using chiral catalysts or auxiliaries.
  • Recrystallization from suitable solvents to enhance enantiomeric excess.
  • Final conversion to hydrochloride salt.

Reaction Conditions

  • Reactions are often performed at room temperature or slightly below to control stereoselectivity.
  • Use of chiral reagents or catalysts such as Ellman's auxiliary.

Advantages and Limitations

Advantages Limitations
High stereochemical purity Increased complexity and cost
Suitable for chiral drugs Requires specialized chiral reagents

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Hydrazine reduction Nitro-derivative Hydrazine hydrate, NaOH 25–100°C, 4–8 hrs High Efficient but safety concerns
Amide/sulfonylation Aniline derivatives Methanesulfonyl chloride, chloroacetyl chloride -45°C to 45°C Moderate to high Multi-step process
Chiral synthesis Aromatic precursors Chiral auxiliaries, reducing agents Room temp or lower Variable High stereopurity

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Sotalol Hydrochloride (CAS 959-24-0)

  • Molecular Formula : C₁₂H₂₀N₂O₃S·HCl
  • Molecular Weight : 308.82 g/mol
  • Key Structural Features: Isopropylamino group linked to a hydroxyethyl chain on the phenyl ring. Methanesulfonamide substituent.
  • Pharmacological Role: Non-selective beta-adrenergic blocker with class III antiarrhythmic activity due to potassium channel blockade .
  • Physicochemical Properties: Higher lipophilicity compared to the methylamino variant due to the bulky isopropyl group, enhancing membrane penetration and bioavailability .

Sotalol Related Compound A (CAS 5576-49-8)

  • Molecular Formula : C₁₂H₁₉ClN₂O₃S
  • Molecular Weight : 306.81 g/mol
  • Key Structural Features: Acetylated isopropylamino group (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]).

Methanesulfonamide,N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]-, Hydrochloride (CAS 955-48-6)

  • Molecular Formula : C₁₁H₁₉ClN₂O₃S
  • Molecular Weight : 306.80 g/mol
  • Key Structural Features: Methylamino group with a hydroxypropyl chain.

Deuterated Analogs: Sotalol-D6 and Sotalol-D7 Hydrochloride

  • Molecular Formulas: Sotalol-D6: C₁₂H₁₆DNOS·HCl (MW: 278.40 + 36.46) . Sotalol-D7: C₁₂H₁₅D₇N₂O₃S·HCl (MW: 308.82 + deuterium mass) .
  • Key Features : Isotopic substitution (deuterium for hydrogen) slows metabolic degradation via the kinetic isotope effect, useful in pharmacokinetic studies .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
N-[4-(Methylamino)phenyl]methanesulfonamide HCl* - C₈H₁₁ClN₂O₂S (inferred) ~234.70 (estimated) Methylamino, methanesulfonamide Hypothetical beta-blocker
Sotalol Hydrochloride 959-24-0 C₁₂H₂₀N₂O₃S·HCl 308.82 Isopropylamino-hydroxyethyl, methanesulfonamide Beta-blocker, antiarrhythmic
Sotalol Related Compound A 5576-49-8 C₁₂H₁₉ClN₂O₃S 306.81 Acetylated isopropylamino Impurity with reduced activity
Methanesulfonamide (CAS 955-48-6) 955-48-6 C₁₁H₁₉ClN₂O₃S 306.80 Methylamino-hydroxypropyl Structural analog
Sotalol-D7 Hydrochloride 1398065-65-0 C₁₂H₁₅D₇N₂O₃S·HCl ~316.00 Deuterated isopropylamino-hydroxyethyl Metabolic study standard

Key Research Findings

  • Substituent Impact on Activity: The isopropylamino group in Sotalol enhances beta-adrenergic receptor affinity compared to smaller groups (e.g., methylamino) . Acetylation (as in Related Compound A) reduces receptor interaction due to steric and electronic effects .
  • Methylamino derivatives may exhibit faster clearance due to reduced steric hindrance .
  • Synthetic and Metabolic Considerations: Deuterated analogs demonstrate prolonged half-lives, validating their use in tracer studies . Impurities like Related Compound C (N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide HCl) highlight synthetic pathway challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.